molecular formula C8H4FN3 B13049794 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile

7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B13049794
M. Wt: 161.14 g/mol
InChI Key: SNWGSXHLBOCZOD-UHFFFAOYSA-N
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Description

7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4FN3. This compound is part of the pyrazolopyridine family, known for its diverse applications in medicinal chemistry and material science. The presence of a fluorine atom in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the fluorination of methyl pyrazolo[1,5-A]pyridine-3-carboxylates. One common method includes the use of Selectfluor as a fluorinating reagent. The reaction is carried out in anhydrous acetonitrile (MeCN) under controlled conditions to ensure the complete consumption of the fluorinating reagent .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of N-aminopyridinium salts and direct fluorination of the pyrazole ring with N–F reagents. These methods are scalable and can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine ring.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to selectively bind to specific targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 3-Fluoropyrazolo[1,5-A]pyridine-2-carboxylic acid methyl ester
  • 3-Fluoro-2-phenylpyrazolo[1,5-A]pyridine

Comparison: Compared to similar compounds, 7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile exhibits unique properties due to the presence of the cyano group (–CN) and the fluorine atom. These functional groups enhance its chemical stability, biological activity, and ability to participate in various chemical reactions. The compound’s unique structure also allows for selective interactions with specific molecular targets, making it a valuable compound for scientific research .

Properties

Molecular Formula

C8H4FN3

Molecular Weight

161.14 g/mol

IUPAC Name

7-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4FN3/c9-8-3-1-2-7-6(4-10)5-11-12(7)8/h1-3,5H

InChI Key

SNWGSXHLBOCZOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C(=C1)F)C#N

Origin of Product

United States

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